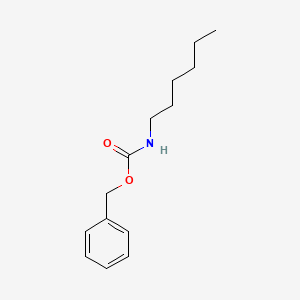![molecular formula C20H20FNO2S B14268143 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide CAS No. 168299-91-0](/img/structure/B14268143.png)
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a spirocyclic structure, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif is often associated with interesting chemical reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the formation of the spirocyclic core, followed by the introduction of the fluorophenyl and benzene-1-sulfonamide groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may be used in the development of new materials, coatings, or other industrial applications.
Wirkmechanismus
The mechanism of action of 4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
4-[7-(4-Fluorophenyl)spiro[3.4]oct-6-en-6-yl]benzene-1-sulfonamide can be compared with other spirocyclic compounds, such as:
Spiro[3.4]octane derivatives: These compounds share the spirocyclic core but differ in their substituents, leading to variations in reactivity and biological activity.
Fluorophenyl-containing compounds: The presence of the fluorophenyl group can influence the compound’s chemical properties and interactions with biological targets.
Benzene-1-sulfonamide derivatives: These compounds may have similar functional groups but different structural frameworks, affecting their overall behavior.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
168299-91-0 |
|---|---|
Molekularformel |
C20H20FNO2S |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-[6-(4-fluorophenyl)spiro[3.4]oct-6-en-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H20FNO2S/c21-16-6-2-14(3-7-16)18-12-20(10-1-11-20)13-19(18)15-4-8-17(9-5-15)25(22,23)24/h2-9H,1,10-13H2,(H2,22,23,24) |
InChI-Schlüssel |
DFJVUELGIACRGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)CC(=C(C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


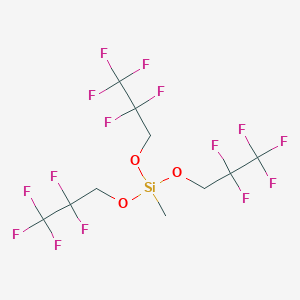
![Benzene, 1-[(methoxymethoxy)methyl]-4-nitro-](/img/structure/B14268063.png)
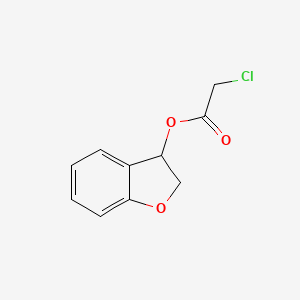
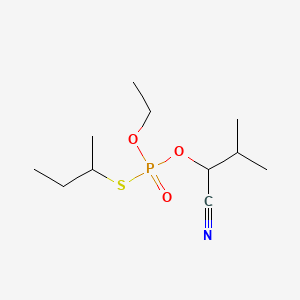
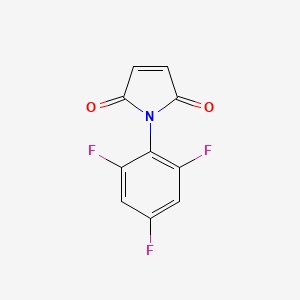
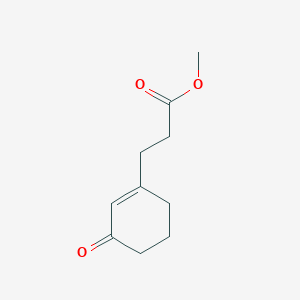
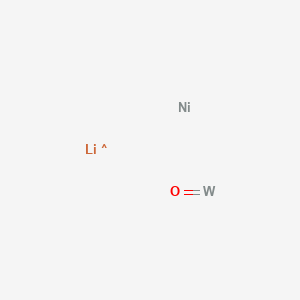
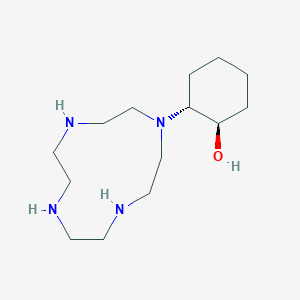
![Phosphonic acid, [(3-oxo-1-cyclohexen-1-yl)methyl]-, diethyl ester](/img/structure/B14268095.png)
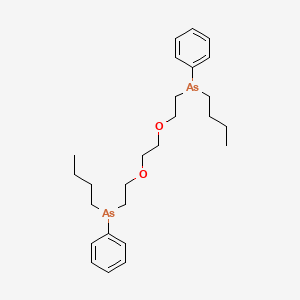
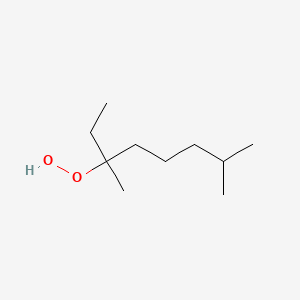
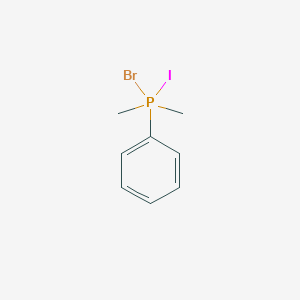
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
